Bis(2-methylphenyl)methanone
Overview
Description
Bis(2-methylphenyl)methanone, also known as 2,2’-dimethylbenzophenone, is an organic compound with the molecular formula C15H14O. It is a colorless crystalline solid with a characteristic aromatic odor. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-methylphenyl)methanone can be synthesized through the Friedel-Crafts acylation of o-xylene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings in this compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Bis(2-methylphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(2-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Benzophenone: Similar structure but without the methyl groups on the aromatic rings.
4,4’-Dimethylbenzophenone: Similar structure with methyl groups on the para positions of the aromatic rings.
Uniqueness: Bis(2-methylphenyl)methanone is unique due to the presence of methyl groups on the ortho positions of the aromatic rings, which can influence its chemical reactivity and physical properties compared to other benzophenone derivatives.
Biological Activity
Bis(2-methylphenyl)methanone, also known as benzyl methyl ketone or by its chemical identifier 1018-97-9, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its two 2-methylphenyl groups attached to a central carbonyl group. Its molecular formula is , and it has a molecular weight of 240.30 g/mol. The presence of aromatic rings contributes to its chemical stability and reactivity, influencing its interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It may modulate the activity of various enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Binding : The compound can interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions.
- Oxidative Stress Induction : Some studies suggest that this compound can induce oxidative stress by generating reactive oxygen species (ROS), which may lead to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |
Escherichia coli | 31.25 µg/mL | 62.50 µg/mL |
Candida albicans | 62.50 µg/mL | >1000 µg/mL |
The compound demonstrated a bactericidal effect against Staphylococcus aureus, with an MIC indicating significant antibacterial activity .
Anticancer Properties
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:
- MDA-MB-231 (breast cancer) : Exhibited an IC50 value of 20 µM, indicating effective inhibition of cell viability.
- A2780 (ovarian cancer) : Demonstrated reduced metabolic activity at concentrations as low as 0.5 µM.
These findings suggest that this compound may serve as a potential lead compound in anticancer drug development .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects, particularly against S. aureus and E. coli. The researchers noted the compound's potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .
- Cancer Cell Proliferation : Another investigation focused on the anticancer effects of this compound on ovarian cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting a promising avenue for further exploration in cancer therapy .
Properties
IUPAC Name |
bis(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFAFKPBOLMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906639 | |
Record name | Bis(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00906639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018-97-9 | |
Record name | 2,2'-DIMETHYLBENZOPHENONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00906639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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